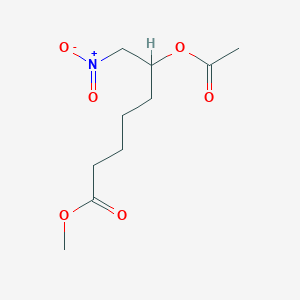
Methyl 6-(acetyloxy)-7-nitroheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(acetyloxy)-7-nitroheptanoate is an organic compound characterized by the presence of an acetyloxy group and a nitro group attached to a heptanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(acetyloxy)-7-nitroheptanoate typically involves the esterification of a heptanoic acid derivative with methanol in the presence of a catalyst. The acetyloxy group can be introduced through acetylation reactions using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine . The nitro group is usually introduced via nitration reactions using nitric acid or a nitrating mixture .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(acetyloxy)-7-nitroheptanoate can undergo various chemical reactions, including:
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted heptanoates.
Hydrolysis: Heptanoic acid and methanol.
Scientific Research Applications
Methyl 6-(acetyloxy)-7-nitroheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-(acetyloxy)-7-nitroheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can act as a protecting group, while the nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity . The pathways involved may include enzymatic hydrolysis, reduction, and subsequent interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(acetyloxy)-7-nitrohexanoate: Similar structure but with a shorter carbon chain.
Methyl 6-(acetyloxy)-7-nitrooctanoate: Similar structure but with a longer carbon chain.
Ethyl 6-(acetyloxy)-7-nitroheptanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both acetyloxy and nitro groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
61379-24-6 |
|---|---|
Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
methyl 6-acetyloxy-7-nitroheptanoate |
InChI |
InChI=1S/C10H17NO6/c1-8(12)17-9(7-11(14)15)5-3-4-6-10(13)16-2/h9H,3-7H2,1-2H3 |
InChI Key |
KCIHVLSSXOPYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CCCCC(=O)OC)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















